molecular formula C12H12N2O3 B14603880 6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester CAS No. 59603-89-3

6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester

Cat. No.: B14603880
CAS No.: 59603-89-3
M. Wt: 232.23 g/mol
InChI Key: VFJRYGHULOMTER-UHFFFAOYSA-N
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Description

6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester is a complex organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound is characterized by the presence of a carboxylic acid group at the 6th position, a methyl group at the 2nd position, a nitroso group at the 3rd position, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester typically involves multi-step organic reactions One common method includes the cyclization of substituted pyridines with appropriate reagents to form the indolizine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amino derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with DNA or other cellular components, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid esters: These compounds share a similar indole core structure but differ in the position and type of substituents.

    Indolizine derivatives: Compounds with variations in the substituents on the indolizine ring.

Uniqueness

6-Indolizinecarboxylic acid, 2-methyl-3-nitroso-, ethyl ester is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

59603-89-3

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 2-methyl-3-nitrosoindolizine-6-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(15)9-4-5-10-6-8(2)11(13-16)14(10)7-9/h4-7H,3H2,1-2H3

InChI Key

VFJRYGHULOMTER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=CC(=C2N=O)C)C=C1

Origin of Product

United States

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